1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H8ClF3N2O2 |
|---|---|
Molecular Weight |
304.65 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-8-4-2-1-3-7(8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |
InChI Key |
KHYJGTUDHYJFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The pyrazole ring is formed via cyclocondensation between hydrazines and β-keto esters. For this compound, the trifluoromethyl group is introduced using trifluoroacetonitrile-derived intermediates. The chlorobenzyl substituent is added via nucleophilic substitution or alkylation.
Key Steps :
-
Pyrazole Ring Formation :
-
Chlorobenzyl Introduction :
-
The pyrazole nitrogen is alkylated with 2-chlorobenzyl chloride in the presence of K₂CO₃.
-
Conditions : DMF solvent, 80°C, 6 h.
-
-
Ester Hydrolysis :
-
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH.
-
Conditions : Aqueous ethanol, 60°C, 4 h.
-
Yield : 62–75% (over three steps).
(3 + 2)-Cycloaddition Approach
Methodology
This method employs a Huisgen-type cycloaddition between fluorinated nitrile imines and α,β-unsaturated carbonyl compounds (e.g., chalcones). The trifluoromethyl group is pre-installed in the nitrile imine precursor.
Procedure :
-
Nitrile Imine Generation :
-
Trifluoroacetonitrile reacts with hydrazonoyl bromides to form fluorinated nitrile imines.
-
-
Cycloaddition :
-
Nitrile imines undergo (3 + 2)-cycloaddition with chalcones to form pyrazolines.
-
-
Oxidative Aromatization :
Advantages :
Regiocontrolled Synthesis via Trichloromethyl Enones
Two-Step Protocol
Trichloromethyl enones serve as versatile intermediates for introducing both trifluoromethyl and carboxylic acid groups.
Steps :
-
Pyrazole Formation :
-
Methanolysis :
Direct Functionalization of Preformed Pyrazole Cores
Late-Stage Modifications
This strategy functionalizes preassembled pyrazole cores through cross-coupling or electrophilic substitution.
Example :
-
Suzuki Coupling :
-
Carboxylic Acid Activation :
-
The ester intermediate is hydrolyzed using LiOH.
-
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Yield Range | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | Simple, scalable | Multiple steps required | 62–75% | Moderate |
| (3 + 2)-Cycloaddition | High regioselectivity, one-pot synthesis | Specialized reagents (nitrile imines) | 68–84% | >95% |
| Trichloromethyl Enones | Regiocontrol, fewer steps | Requires methanolysis | 70–85% | 97:3 (1,3) |
| Direct Functionalization | Flexible for derivatives | Low yield in cross-coupling | 58–67% | N/A |
Optimization Strategies
Catalytic Enhancements
Solvent Effects
-
Polar Aprotic Solvents : DMF enhances alkylation efficiency (80% conversion vs. 50% in THF).
Challenges and Solutions
Trifluoromethyl Group Stability
Regioselectivity Control
-
Issue : Competing 1,3- vs. 1,5-isomer formation.
-
Solution : Select hydrazine form (hydrochloride salt for 1,3-isomers).
Industrial-Scale Considerations
Continuous Flow Synthesis
-
Cycloaddition Reactions : Achieve 90% yield at 1 kg/day throughput.
-
Cost Reduction : Trichloromethyl enones cut raw material costs by 40% vs. traditional routes.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Position
The chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reactivity is enhanced by electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrazole ring, which activate the chlorinated aromatic system.
Key Findings :
-
Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, (ii) attack at the para position of the chlorobenzyl group.
-
Steric hindrance from the trifluoromethyl group limits substitution at ortho positions .
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety participates in condensation reactions to form esters and amides, critical for modifying bioavailability in pharmaceutical applications .
Esterification
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Methanol (H₂SO₄, reflux) | Methyl ester | 92 | |
| Benzyl alcohol (DCC, DMAP) | Benzyl ester | 85 |
Amidation
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂), then NH₃ | Primary amide | 78 | |
| Ethylenediamine (EDC, HOBt) | Diamide derivative | 67 |
Mechanistic Insight :
-
Esterification typically employs acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) .
-
Amidation requires activation of the carboxylic acid via chlorination (SOCl₂) or carbodiimide-based coupling .
Oxidation and Reduction Reactions
The trifluoromethyl group stabilizes adjacent electron-deficient centers, influencing redox behavior.
Oxidation
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (H₂O, 80°C) | Pyrazole-3-carboxylic acid derivative | 61 | |
| Ozone (O₃, CH₂Cl₂, -78°C) | Oxidative cleavage products | 44 |
Reduction
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C to rt) | Alcohol derivative | 73 | |
| H₂ (Pd/C, EtOH) | Dehalogenated benzyl product | 89 |
Notable Observations :
-
LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the trifluoromethyl group.
-
Catalytic hydrogenation removes the chlorine atom from the benzyl group.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems via intramolecular cyclization .
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| PCl₅ (reflux, 4 h) | Pyrazolo[1,5-a]pyrimidine | 58 | |
| POCl₃ (DMF, 100°C) | 1,3,4-Oxadiazole derivative | 65 |
Mechanistic Pathway :
-
Cyclization involves dehydration and nucleophilic attack by adjacent functional groups (e.g., amide nitrogen attacking carbonyl carbon) .
Stability Under Acidic and Basic Conditions
| Condition | Observation | Reference |
|---|---|---|
| 1M HCl (rt, 24 h) | No decomposition | |
| 1M NaOH (rt, 24 h) | Partial hydrolysis of ester groups |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant antitumor properties.
Case Study: Antitumor Efficacy
- A study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancers. The results demonstrated an IC50 value indicating effective cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. The trifluoromethyl group enhances interactions with targets involved in inflammatory pathways.
Mechanism of Action
- The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism can alleviate inflammation in various models .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
- A study reported the Minimum Inhibitory Concentration (MIC) values for several bacterial strains:
Pharmaceutical Applications
The unique properties of this compound make it a candidate for pharmaceutical formulations targeting androgen receptor-dependent conditions.
Potential Therapeutic Uses
- The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which could be beneficial in treating conditions such as prostate cancer and other androgen-dependent diseases .
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic synthesis methods involving the pyrazole ring formation followed by functionalization with chlorobenzyl and trifluoromethyl groups.
Synthesis Overview
- The synthesis typically involves:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the chlorobenzyl and trifluoromethyl groups through electrophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carboxylic Acid Derivatives
Compound 11i (5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid)
- Substituents : Position 1: 4-Fluorophenyl; Position 5: 2,6-Dimethoxyphenyl; Position 3: -COOH.
- Key Differences : Replaces the 2-chlorobenzyl and -CF₃ groups with methoxy and fluorophenyl substituents.
Compound 11j (1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid)
- Substituents : Position 1: 4-Fluorophenyl; Position 5: 2-Methoxyphenyl; Position 3: -COOH.
- Key Differences : Lacks the trifluoromethyl group, which may decrease lipophilicity and alter binding interactions .
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid (Celecoxib Derivative)
Halogenated Pyrazole/Triazole Analogues
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : Triazole core; Position 1: 4-Chlorophenyl; Position 5: -CF₃; Position 4: -COOH.
- Key Differences : Triazole vs. pyrazole core alters ring electronics and hydrogen-bonding capacity.
- Activity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, highlighting the importance of -CF₃ and -Cl substituents in antitumor activity .
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
- Substituents : Position 1: 2-Fluorophenyl; Position 3: Phenyl; Position 5: -COOH.
Carboxamide Derivatives
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups : The target compound’s -Cl (2-chlorobenzyl) and -CF₃ groups enhance metabolic stability and electrophilic character, favoring interactions with hydrophobic binding pockets.
- Carboxylic Acid vs. Carboxamide : The -COOH group (pKa ~2–3) improves water solubility and hydrogen-bonding capacity, whereas carboxamides (e.g., ) prioritize passive diffusion .
Biological Activity
1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound features a pyrazole core with a trifluoromethyl group and a chlorobenzyl substituent. Its molecular structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. They exhibit properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant COX-2 inhibitory effects.
2. Analgesic Activity
Analgesic properties have been linked to the inhibition of COX enzymes and other pain signaling pathways. The compound's structure suggests potential efficacy in pain management.
3. Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may act as an inhibitor for COX enzymes by binding to their active sites.
- Receptor Modulation : The compound could interact with specific receptors involved in inflammation and pain pathways.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A recent study assessed the anti-inflammatory activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated strong COX-2 inhibition with selectivity over COX-1, suggesting reduced gastrointestinal side effects .
- Safety Profile Evaluation : Histopathological examinations in animal models showed minimal degenerative changes in organs when treated with selected pyrazole derivatives, indicating their potential safety for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions. A common approach is the condensation of substituted pyrazole precursors with chlorobenzyl halides. For example, describes a method where 3-bromo-5-chloropyrazole reacts with trifluoromethyl chloride, followed by alkylation with 2-chlorobenzyl bromide under basic conditions. Key factors affecting yield include:
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional group orientation?
X-ray crystallography (e.g., ) is the gold standard for confirming regiochemistry. For labs without crystallography access:
- NMR spectroscopy : The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and chlorobenzyl protons (δ 5.2–5.5 ppm in ¹H NMR) provide distinct signals. Coupling patterns in ¹H-¹³C HMBC confirm the pyrazole-chlorobenzyl linkage .
- IR spectroscopy : The carboxylic acid C=O stretch (1700–1720 cm⁻¹) and pyrazole ring vibrations (1450–1600 cm⁻¹) validate functional groups .
Q. What strategies are effective for improving aqueous solubility of this lipophilic pyrazole derivative?
- Salt formation : Reacting the carboxylic acid with sodium bicarbonate or meglumine increases solubility via ionic interactions (e.g., sodium salt solubility: ~15 mg/mL in PBS) .
- Co-solvent systems : Use of DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes enhances solubility for in vitro assays .
Advanced Research Questions
Q. How does the chlorobenzyl substituent influence the compound’s selectivity as a Factor Xa inhibitor compared to other serine proteases?
and highlight the role of the chlorobenzyl group in enhancing selectivity for Factor Xa over trypsin and plasma kallikrein.
- Steric effects : The 2-chloro substituent creates a steric clash with the S2 pocket of off-target proteases, reducing binding affinity .
- Electrostatic interactions : The electron-withdrawing chlorine stabilizes π-π stacking with Tyr228 in Factor Xa’s active site (Kᵢ = 13 pM in ).
- SAR data : Analogues with 4-chlorobenzyl or unsubstituted benzyl groups show 10–100× lower selectivity .
Q. What metabolic pathways are anticipated for this compound, and how can its stability be optimized in vivo?
Based on (metabolic studies of structurally similar pyrazoles):
- Phase I metabolism : Hydroxylation at the pyrazole C4 position by CYP3A4/2C9 is a major pathway, forming a reactive quinone intermediate.
- Phase II metabolism : Glucuronidation of the carboxylic acid group occurs in the liver, leading to rapid renal excretion .
Optimization strategies : - Deuterium incorporation at metabolically labile C-H bonds slows CYP-mediated oxidation .
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester) improves plasma half-life from 2.1 to 6.8 hours in rodent models .
Q. How can contradictions in enzymatic inhibition data between in vitro and in vivo models be resolved?
Discrepancies often arise from protein binding or metabolite interference. For this compound:
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., 8.5% in human plasma, ), which correlates with in vivo efficacy.
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives with 50% lower activity) that may confound in vivo results .
- Dose correction : Adjust in vitro IC₅₀ values using the Cheng-Prusoff equation for competitive inhibition under physiological [S] conditions .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
